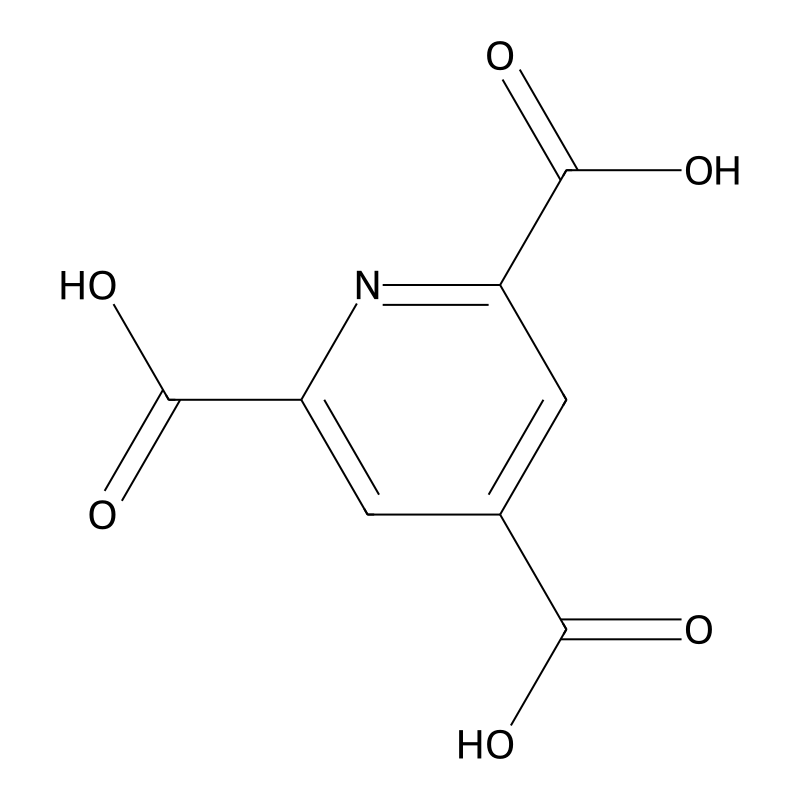Pyridine-2,4,6-tricarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metal-Organic Frameworks (MOFs):
- H3TDC acts as a ligand, which are molecules that bind to metal ions to form coordination complexes. These complexes can self-assemble into porous structures called Metal-Organic Frameworks (MOFs) [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].
- The specific arrangement of atoms in H3TDC allows it to connect to metal ions in multiple ways, leading to MOFs with diverse structures and properties [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].
- These MOFs are being explored for applications like gas storage, separation, and catalysis due to their high porosity and tunable functionalities [ScienceDirect, doi: 10.1016/j.micromeso.2013.07.026].
Organic Synthesis:
- H3TDC can be used as a building block in the synthesis of various organic molecules due to its functional groups (three carboxylic acid groups) that can participate in different chemical reactions [Wiley Online Library, doi: 10.1002/jocs.26412].
- Researchers are exploring its potential in the development of new materials, pharmaceuticals, and other functional molecules [Wiley Online Library, doi: 10.1002/jocs.26412].
Other Potential Applications:
Pyridine-2,4,6-tricarboxylic acid, also known as 2,4,6-pyridinetricarboxylic acid, is a tricarboxylic acid derived from pyridine. Its chemical formula is C₈H₅NO₆, and it features three carboxylic acid groups located at the 2, 4, and 6 positions of the pyridine ring. This compound is notable for its ability to form coordination complexes with various metal ions and has applications in materials science and coordination chemistry.
- Coordination with Metal Salts: It readily reacts with various metal salts such as Zinc(II), Cadmium(II), and Manganese(II) to form coordination polymers. The nature of the resulting complexes can vary depending on the metal ion and reaction conditions .
- Oxidation: The compound can be synthesized through the oxidation of 2,4,6-trimethylpyridine using alkaline potassium permanganate. This method yields pyridine-2,4,6-tricarboxylic acid in high purity .
- Reactivity with Zinc Salts: At room temperature, pyridine-2,4,6-tricarboxylic acid reacts with Zinc(II) salts to produce various products depending on the specific conditions .
Pyridine-2,4,6-tricarboxylic acid exhibits biological activity that makes it of interest in pharmacological research. It has been studied for its potential effects on cell signaling pathways and its role as a chelating agent in biological systems. The ability to form stable complexes with metal ions may influence biological processes involving metals such as Zinc and Copper .
The synthesis of pyridine-2,4,6-tricarboxylic acid can be achieved through several methods:
- Oxidation of 2,4,6-Trimethylpyridine: This method involves treating 2,4,6-trimethylpyridine with potassium permanganate in an alkaline medium to yield pyridine-2,4,6-tricarboxylic acid .
- Hydrothermal Synthesis: This approach involves the reaction of pyridine-2,4,6-tricarboxylic acid with metal salts under hydrothermal conditions to produce coordination polymers .
- Direct Carboxylation: In some cases, direct carboxylation of pyridine derivatives can yield this compound under specific conditions.
Pyridine-2,4,6-tricarboxylic acid finds applications in various fields:
- Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
- Material Science: The compound is utilized in creating metal-organic frameworks (MOFs) that have applications in gas storage and separation.
- Pharmaceuticals: Its chelating properties are investigated for potential therapeutic uses involving metal ions.
Studies have investigated the interactions of pyridine-2,4,6-tricarboxylic acid with different metal ions. These interactions often result in the formation of stable coordination complexes that exhibit unique properties such as luminescence or magnetic behavior. For example:
- The formation of lanthanide coordination polymers using pyridine-2,4,6-tricarboxylic acid has been shown to enhance photoluminescent properties .
- Interaction with Zinc(II) salts reveals a variety of complex formations that depend on the stoichiometry and reaction conditions .
Pyridine-2,4,6-tricarboxylic acid shares structural similarities with other tricarboxylic acids and pyridine derivatives. Here are some comparable compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Pyridine-3-carboxylic acid | C₆H₅NO₂ | Contains one carboxyl group; less acidic. |
| Pyridine-2-carboxylic acid | C₆H₅NO₂ | Contains one carboxyl group; simpler structure. |
| 1-Hydroxyethane-1,2-dicarboxylic acid | C₄H₆O₄ | Involves two carboxyl groups; not a pyridine derivative. |
| Citric Acid | C₆H₈O₇ | A well-known tricarboxylic acid; widely used in food industry. |
Uniqueness of Pyridine-2,4,6-Tricarboxylic Acid
Pyridine-2,4,6-tricarboxylic acid is unique due to its specific arrangement of carboxyl groups on the pyridine ring which allows it to form stable coordination complexes with a variety of metals. Its ability to participate in diverse








